molecular formula C14H19N B3368157 Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- CAS No. 2057-34-3

Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-

Cat. No.: B3368157
CAS No.: 2057-34-3
M. Wt: 201.31 g/mol
InChI Key: ABNCIWHCOXTEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- is a chemical compound that belongs to the class of pyridine derivatives. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of two alkyl chains attached to the pyridine ring, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the desired pyridine derivative .

Industrial Production Methods

Industrial production of Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-deficient site for nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alkylated pyridine compounds.

Scientific Research Applications

Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- is unique due to its specific alkyl chain substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-nona-2,7-dien-5-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h3-6,9-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNCIWHCOXTEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CC=CC)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062157
Record name Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057-34-3
Record name 4-[1-(2-Buten-1-yl)-3-penten-1-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2057-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Reactant of Route 2
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Reactant of Route 3
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Reactant of Route 4
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Reactant of Route 5
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Reactant of Route 6
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.